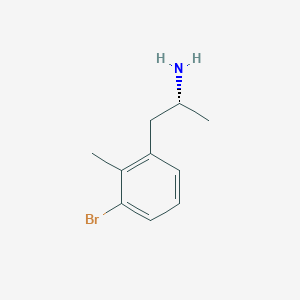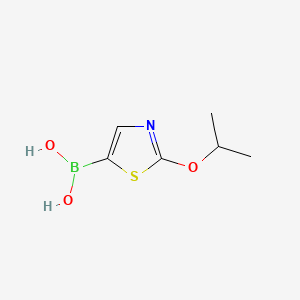
(2-Isopropoxythiazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropoxythiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiazole ring substituted with an isopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxythiazol-5-yl)boronic acid typically involves the borylation of a suitable thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the boronic acid . This method is scalable and allows for the production of large quantities of the compound.
化学反応の分析
Types of Reactions
(2-Isopropoxythiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Biaryl compounds and other carbon-carbon bonded products.
科学的研究の応用
(2-Isopropoxythiazol-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of (2-Isopropoxythiazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, forming a stable complex that inhibits enzyme activity . The molecular targets and pathways involved include proteases and other enzymes with nucleophilic active sites.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Indolylboronic acid
Comparison
(2-Isopropoxythiazol-5-yl)boronic acid is unique due to its thiazole ring and isopropoxy substitution, which can impart different electronic and steric properties compared to simpler boronic acids like phenylboronic acid or methylboronic acid . These differences can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C6H10BNO3S |
|---|---|
分子量 |
187.03 g/mol |
IUPAC名 |
(2-propan-2-yloxy-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO3S/c1-4(2)11-6-8-3-5(12-6)7(9)10/h3-4,9-10H,1-2H3 |
InChIキー |
SPMITFRRHLLLHE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(S1)OC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


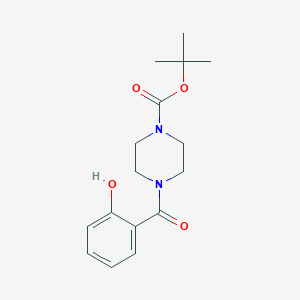
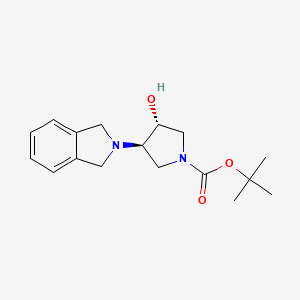
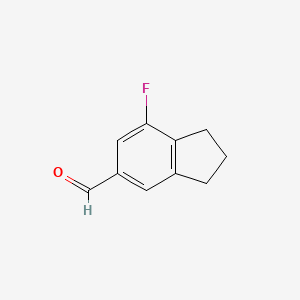
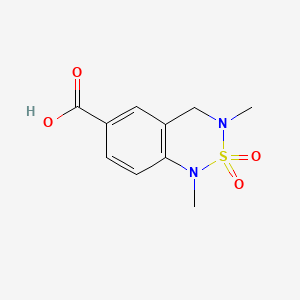
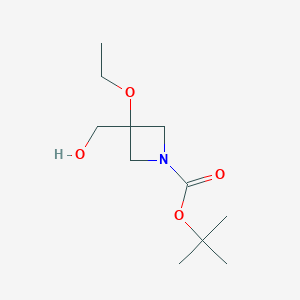
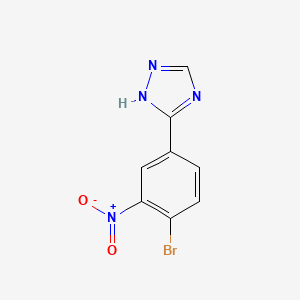
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)
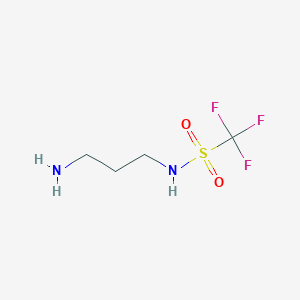
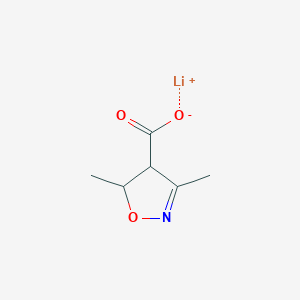
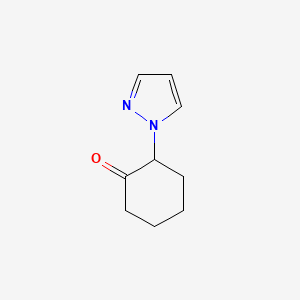
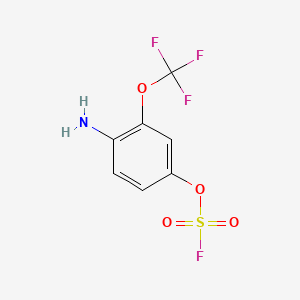
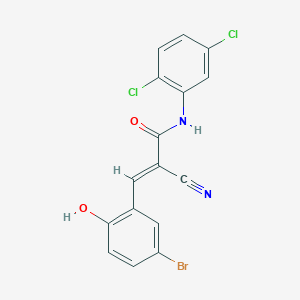
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
